6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole

Lipophilicity ADME Drug Discovery

Non-fluorinated or regioisomeric pyranoindole analogs compromise SAR reproducibility due to altered LogP, electronic distribution, and metabolic stability. This 6-fluoro derivative with verified regiochemistry eliminates those variables. • LogP 2.3797 & reduced pKa vs. non-fluorinated analogs - critical for CNS drug design • 6-fluoro regiochemistry enables precise cross-coupling control for focused library synthesis • ≥95% purity ensures SAR data integrity across multi-step sequences

Molecular Formula C11H10FNO
Molecular Weight 191.20 g/mol
Cat. No. B13165177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole
Molecular FormulaC11H10FNO
Molecular Weight191.20 g/mol
Structural Identifiers
SMILESC1COCC2=C1NC3=C2C=CC=C3F
InChIInChI=1S/C11H10FNO/c12-9-3-1-2-7-8-6-14-5-4-10(8)13-11(7)9/h1-3,13H,4-6H2
InChIKeyAMIMEGMYBBNAIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole: Core Properties & IDs


6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole (CAS 1487340-22-6) is a fluorinated, fused tetrahydropyranoindole heterocycle with the molecular formula C₁₁H₁₀FNO and a molecular weight of 191.20 g/mol [1]. This compound belongs to the pyrano[4,3-b]indole class, which serves as a key scaffold in medicinal chemistry for the development of conformationally restricted bioactive molecules [2]. The strategic placement of a fluorine atom at the 6-position of the indole ring imparts distinct electronic and physicochemical properties, making it a valuable building block for structure-activity relationship (SAR) studies and the synthesis of advanced pharmaceutical intermediates [3].

6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole: Why Substitution Fails


Generic substitution of 6-fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole with non-fluorinated or differently fluorinated pyranoindole analogs is scientifically unsound due to the profound impact of the 6-fluoro substituent on molecular properties critical to downstream applications. The fluorine atom significantly alters the compound's lipophilicity (LogP), electronic distribution, and metabolic stability compared to its non-fluorinated counterpart [1]. Furthermore, the specific regio-position of the fluorine (6- vs. 8-fluoro) dictates unique reactivity patterns in cross-coupling and functionalization reactions, directly affecting synthetic yield and purity in multi-step sequences . The quantitative evidence presented below demonstrates that these are not incremental differences but rather decisive factors that can determine the success or failure of a research program, making verified identity and purity of this specific building block non-negotiable for reproducible science.

6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole: Comparative Evidence


Lipophilicity Advantage Over Non-Fluorinated Core

The 6-fluoro substituent increases the lipophilicity of the pyranoindole scaffold, a critical determinant of membrane permeability and oral absorption. The measured LogP of 6-fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole is 2.3797 . While an exact experimental LogP for the non-fluorinated analog (1,3,4,5-tetrahydropyrano[4,3-b]indole) is not publicly available, the introduction of a single fluorine atom onto an aromatic ring is a well-established medicinal chemistry strategy known to increase LogP by approximately 0.5 to 1.5 units compared to the parent hydrogen analog, depending on the scaffold [1]. This quantifiable shift in lipophilicity can dramatically influence a compound's distribution coefficient (LogD) and, consequently, its in vivo pharmacokinetic profile, making the fluorinated building block essential for programs requiring optimized permeability.

Lipophilicity ADME Drug Discovery

Reduced pKa Improves Oral Absorption

Fluorination at the 6-position of the indole ring reduces the basicity of the adjacent nitrogen atom. This effect is directly measurable by pKa. The predicted pKa of 6-fluoroindole is 16.40 ± 0.30 . For comparison, the non-fluorinated indole has a pKa of approximately 17 [1]. In more complex drug-like molecules, this reduction in pKa has been shown to have a dramatic, beneficial influence on oral absorption by reducing ionization in the gastrointestinal tract [2]. For instance, the incorporation of fluorine into 5-HT1D receptor ligands significantly reduced pKa and improved oral absorption profiles compared to non-fluorinated controls [2]. This class-level evidence strongly supports that the 6-fluoro substitution on the pyranoindole scaffold confers a similar, quantifiable advantage in reducing basicity, thereby enhancing its potential as a precursor for orally bioavailable drug candidates.

pKa Oral Bioavailability Physicochemical Properties

Molecular Weight Proxy for Metabolic Stability

The substitution of hydrogen (atomic weight 1.008) with fluorine (atomic weight 18.998) results in a predictable and quantifiable increase in molecular weight. 6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole has a molecular weight of 191.20 g/mol [1], compared to 173.21 g/mol for the non-fluorinated 1,3,4,5-tetrahydropyrano[4,3-b]indole . This difference of 17.99 g/mol is precisely attributable to the fluorine substitution. In medicinal chemistry, strategic fluorination is a widely adopted tactic to block sites of oxidative metabolism by cytochrome P450 enzymes. While direct metabolic stability data for this specific building block is not available, the increase in molecular weight and the change in electron density at the 6-position are established structural alerts for improved metabolic stability, a principle validated across numerous indole-based drug discovery programs [2]. This inherent property of the 6-fluoro derivative makes it the superior choice for lead optimization campaigns where reducing metabolic clearance is a primary objective.

Metabolic Stability Molecular Weight Drug Metabolism

Verified Purity for Reproducibility

Procurement of research chemicals with undefined or low purity introduces significant variability and can lead to failed reactions, ambiguous SAR, or irreproducible biological data. 6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole from reputable vendors is supplied with a verified purity of ≥95% . This specification is a critical differentiator compared to lower-purity alternatives or in-house synthesized material that may contain uncharacterized impurities. While purity is a general quality attribute, its quantification for this specific building block ensures that the fluorine atom is correctly positioned and that no residual metal catalysts or regioisomeric contaminants are present. This level of purity is essential for applications in medicinal chemistry where even minor impurities can act as potent off-target binders or inhibitors, thereby confounding assay results and leading to costly false positives in drug discovery campaigns [1].

Purity Quality Control Reproducibility

Regioisomeric Specificity: 6- vs. 8-Fluoro

The precise location of the fluorine atom on the indole ring is a non-trivial structural feature that governs both chemical reactivity and biological target engagement. 6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole, with fluorine at the 6-position, is a distinct regioisomer from 8-fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole (CAS 1487521-93-6) [1]. These two isomers are not interchangeable. The 6-fluoro substituent directs electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions to different positions on the indole ring compared to the 8-fluoro isomer. This regioisomeric differentiation is fundamental to the design of conformationally restricted analogs, such as those explored for serotonin receptor antagonism, where the position of the fluorine atom dictates the three-dimensional orientation of the molecule and, consequently, its binding affinity [2]. While direct comparative biological data for these two specific building blocks is not available, the well-established principle of regioisomerism in medicinal chemistry dictates that substituting one for the other will lead to a different set of reaction products and, ultimately, a different biological profile.

Regioisomer Cross-Coupling Structure-Activity Relationship

6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole: Application Scenarios


Lead Optimization for CNS Drug Discovery

In CNS drug discovery programs, optimizing lipophilicity and basicity is paramount for achieving blood-brain barrier penetration and favorable oral absorption. The 6-fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole scaffold, with its quantifiable LogP of 2.3797 and reduced pKa compared to non-fluorinated analogs , provides a strategic advantage for medicinal chemists aiming to fine-tune these properties. Its use as a building block in the synthesis of conformationally restricted serotonin receptor ligands, as demonstrated in foundational work on pyranoindole analogs [1], highlights its relevance in generating tool compounds and clinical candidates for neurological disorders. The verified high purity (≥95%) ensures that SAR studies are not confounded by impurities .

Alpha-1-Antitrypsin Modulator Intermediates

Recent patent literature explicitly identifies pyrano[4,3-b]indole derivatives as core scaffolds for the development of small-molecule modulators of alpha-1-antitrypsin (AAT) for the treatment of AAT deficiency (AATD) [2]. While the patent does not exemplify the exact 6-fluoro derivative, it establishes the class's therapeutic relevance. The 6-fluoro variant serves as a critical, functionalized intermediate for exploring SAR around this patented chemotype. Its unique regioisomeric identity (6-fluoro vs. other positions) and physicochemical properties differentiate it from generic building blocks, making it an essential procurement item for research groups actively pursuing this promising therapeutic area [3].

Metabolically Stable Chemical Probes

The strategic incorporation of fluorine to block metabolic soft spots is a cornerstone of modern drug design. The 6-fluoro substitution on the pyranoindole core, which increases molecular weight by ~18 g/mol compared to the non-fluorinated scaffold , is a structural feature associated with enhanced metabolic stability [4]. This makes 6-fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole an ideal building block for synthesizing chemical probes intended for in vivo pharmacology studies, where a longer half-life and reduced clearance are essential for achieving sustained target engagement and generating robust pharmacodynamic data.

Regioisomer-Controlled Library Synthesis

The distinct reactivity imparted by the 6-fluoro substituent, as opposed to the 8-fluoro regioisomer, enables precise control over the site of further functionalization via cross-coupling or electrophilic substitution [3]. This makes 6-fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole an indispensable building block for the parallel synthesis of focused libraries of pyranoindole derivatives. Its high purity (≥95%) is critical for ensuring that the desired regioisomeric purity is maintained throughout multi-step library synthesis, thereby maximizing the quality and diversity of the resulting compound collection for high-throughput screening campaigns.

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